Amino-PEG8-alcohol
Overview
Description
Amino-PEG8-alcohol, also known as NH2-PEG8-OH, is a polyethylene glycol (PEG) linker that consists of an amino (NH2) and a hydroxyl group (OH) . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc. The OH group enables further derivatization or replacement with other reactive functional groups .
Molecular Structure Analysis
This compound contains a total of 59 bonds; 24 non-H bonds, 22 rotatable bonds, 1 primary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 7 ethers (aliphatic) .Chemical Reactions Analysis
The amine group in this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The OH group enables further derivatization or replacement with other reactive functional groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 369.5 . It is soluble in water, DMSO, DCM, and DMF . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Drug Delivery and Bioconjugation
Amino-PEG8-alcohol is a derivative of Poly(ethylene glycol) (PEG), widely recognized for its role in enhancing the solubility and stability of pharmaceuticals. PEGylation, the process of attaching PEG molecules to drugs, is a well-established technique for improving drug efficacy and prolonging circulation time in the bloodstream. However, recent studies have pointed out the immunogenicity of PEG, leading to the development of anti-PEG antibodies which can reduce drug efficacy and lead to serious side effects. Consequently, there's a growing focus on developing alternative polymers to PEG to mitigate these risks while retaining the benefits for drug delivery and bioconjugation (Thai Thanh Hoang Thi et al., 2020) (Yizhi Qi & A. Chilkoti, 2015).
2. Nanomedicine and Biopharmaceuticals
In nanomedicine, PEGylated PAMAM dendrimers, which are nanoscale macromolecules with numerous active amine groups, have been extensively studied. These dendrimers can improve the solubility of hydrophobic drugs and be engineered for specific targeting. However, the toxicity of these amine groups limits their application. PEGylation, including that of this compound, has been crucial in mitigating this toxicity, enhancing drug solubilization, and facilitating DNA transfection, siRNA delivery, and tumor targeting. This indicates the potential of this compound in creating more biocompatible and effective drug delivery systems in nanomedicine (Duy Luong et al., 2016).
3. Enhancing Therapeutic Proteins
PEGylation, involving the attachment of PEG to therapeutic proteins, peptides, or small molecules, has significantly improved the biopharmaceutical properties of drugs. This process, in which this compound can play a part, has led to increased stability, decreased immunogenicity, and increased circulatory lives of therapeutic proteins. It's a pivotal technology in enhancing the efficacy of proteins and peptides in various clinical disorders, indicating the relevance of this compound in improving the delivery and efficacy of protein-based therapeutics (Aviral Jain & Sanjay K. Jain, 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Amino-PEG8-alcohol is a polyethylene glycol (PEG) derivative that contains an amino group and a hydroxyl group . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones, aldehydes), with which the amino group can readily react .
Mode of Action
The amino group in this compound interacts with its targets (carboxylic acids, activated NHS esters, and carbonyls) through chemical reactions . This interaction leads to the formation of new compounds, which can be further modified due to the presence of the hydroxyl group .
Pharmacokinetics
The hydrophilic peg spacer in this compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific biochemical reactions it participates in. By reacting with carboxylic acids, NHS esters, and carbonyls, this compound can contribute to the synthesis of various compounds . The hydroxyl group in this compound also allows for further derivatization or replacement with other reactive functional groups .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWYLEGXXDZPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352439-37-3 | |
Record name | 23-Amino-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352439-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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